6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine
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Description
6,6'-dibromo-4,4'-diphenyl-N-(3,4,5-trimethoxyphenyl)-[2,3'-biquinoline]-2'-amine is a useful research compound. Its molecular formula is C39H29Br2N3O3 and its molecular weight is 747.487. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their antiproliferative activities against various cancer cell lines. For instance, certain 3-phenylquinolinylchalcone derivatives, which share a structural resemblance to the compound , were synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers. Compounds such as (E)-3-(3-(4-methoxyphenyl)quinolin-2-yl)-1-phenylprop-2-en-1-one demonstrated significant activity, indicating the potential of quinoline derivatives in cancer treatment (Tseng et al., 2013). Furthermore, the antimycobacterial activity of 3-benzyl-6-bromo-2-methoxy-quinolines against Mycobacterium tuberculosis highlights the broader therapeutic potential of quinoline derivatives (Upadhayaya et al., 2009).
Antimicrobial and Antimalarial Agents
A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were synthesized and showed promising antimicrobial and antimalarial activities. These compounds were screened against various microorganisms and P. falciparum, indicating the potential of quinoline derivatives as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Biomolecular Binding Properties
The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination showcased the biomolecular binding properties of quinoline derivatives. The study highlighted strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, which could have implications for the development of therapeutic agents (Bonacorso et al., 2018).
Properties
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H29Br2N3O3/c1-45-34-20-27(21-35(46-2)38(34)47-3)42-39-37(36(24-12-8-5-9-13-24)30-19-26(41)15-17-32(30)44-39)33-22-28(23-10-6-4-7-11-23)29-18-25(40)14-16-31(29)43-33/h4-22H,1-3H3,(H,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZPHPQDBIRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H29Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.